EINECS 241-376-8
Description
Chemical Class and Structural Context within Azo Compounds
4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide belongs to the class of azo compounds, which are characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. ontosight.ai Specifically, it is classified as a monoazo pigment derived from β-naphthol. abu.edu.ng
The molecule's structure is intricate, featuring several key functional groups that dictate its chemical and physical properties:
Azo Group (–N=N–): This chromophore is fundamental to the compound's ability to absorb light in the visible spectrum, which results in its intense red color. ontosight.ai
Naphthalene Core: A 3-hydroxy-N-phenylnaphthalene-2-carboxamide group serves as the coupling component. This large, aromatic system contributes to the pigment's stability. ontosight.ai
Substituted Phenyl Ring: The diazo component is a substituted phenyl ring containing a benzoylamino group and two ethoxy groups. ontosight.ai These substituents play a crucial role in modifying the color shade and improving properties like lightfastness and solvent resistance. atamanchemicals.comwikipedia.org
Amide and Hydroxy Groups: The presence of –CONH– and –OH groups allows for extensive intra- and intermolecular hydrogen bonding. This bonding is critical for the stability of its crystal lattice, which in turn affects its performance as a pigment. wikipedia.orgchemeurope.com
In the solid state, the compound predominantly exists as the more stable hydrazo tautomer. wikipedia.orgsypigment.com It can form several crystal polymorphs, with the φ polymorph being denser and more stable than the initial α polymorph. wikipedia.orgchemeurope.com This more stable phase is produced industrially via thermal treatment and exhibits a layered structure with strong hydrogen bonding, which is desirable for coating applications as it helps lock molecular fragments in place in case of photochemical degradation. wikipedia.orgchemeurope.com
| Identifier | Value |
|---|---|
| EINECS Number | 241-376-8 |
| CAS Number | 2786-76-7 wikipedia.org |
| Common Name | C.I. Pigment Red 170 wikipedia.org |
| Chemical Formula | C₃₄H₃₀N₄O₅ (Note: Some sources cite different formulas based on related structures) ontosight.ai |
| Molecular Weight | Approximately 582.63 g/mol |
| Chemical Class | Azo Compound / Naphthol AS Pigment ontosight.aimfa.org |
Significance in Contemporary Chemical Science and Engineering
The significance of Pigment Red 170 in modern chemical science and engineering stems from its robust performance as a colorant across a wide array of applications. atamanchemicals.com It is particularly valued for its strong bluish-red color, high color strength, transparency, and excellent lightfastness. vipulorganics.com Research has focused on understanding and enhancing its properties through various modification techniques.
Key Research Findings and Applications:
Polymorphism and Stability: Research has demonstrated that the pigment's crystal structure is vital for its stability. The φ polymorph is industrially preferred for its dense, layered structure, which enhances its robustness in coatings. wikipedia.org Studies have also shown that replacing the ethoxy groups with methoxy (B1213986) groups leads to a less stable crystal structure, resulting in easier color fading. atamanchemicals.comchemeurope.com
Surface Modification: To overcome limitations such as low hiding power and thermal instability in certain applications, surface modification has been a key area of research. nih.govrsc.org
Hydrothermal Treatment: Studies involving hydrothermal processes have shown the ability to completely convert the pigment from the α-phase to the more stable γ-phase, which exhibits improved tinctorial strength. nih.govrsc.org
Inorganic Coating: Modifying the pigment with inorganic materials like kaolin (B608303) or silica (B1680970) fume has been shown to enhance thermal stability, flowability, and dispersibility. nih.govresearchgate.net Coating the pigment surface with hydrated alumina (B75360) can also significantly improve UV resistance and high-temperature resistance. nih.gov
Industrial Applications: The compound's favorable properties make it indispensable in several high-performance sectors. It is extensively used in automotive coatings, industrial paints, and plastics. vipulorganics.comwikipedia.org Different grades are available, such as the transparent F5RK type and the more opaque F3RK type, which are used in applications ranging from polyolefins and PVC to various printing inks (water-based, solvent-based, and UV inks). vipulorganics.comsypigment.com
| Area of Focus | Key Findings and Significance | Primary Applications |
|---|---|---|
| Crystallography | Exists in multiple polymorphs (α, φ, γ). The denser, more stable phases (φ, γ) are produced by thermal treatment and exhibit enhanced stability and color properties. wikipedia.orgnih.govrsc.org | High-performance coatings, automotive paints. wikipedia.orgchemeurope.com |
| Surface Chemistry | Modification with kaolin, silica, or alumina improves thermal stability, weather resistance, flowability, and dispersibility. nih.govresearchgate.net | Plastics (PE, PP, PVC), industrial paints, printing inks. vipulorganics.comnih.gov |
| Color Performance | Provides a strong, transparent, bluish-red hue with excellent lightfastness. Different grades offer variations in opacity and hue. vipulorganics.com | Automotive OEM paints, textile printing, decorative metal inks, cosmetics. liquitex.comvipulorganics.com |
| Material Science | Used for protoplasm coloring of materials like viscose fiber and polypropylene. vipulorganics.com | Fiber manufacturing, specialized plastics. vipulorganics.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17352-47-5 |
|---|---|
Molecular Formula |
C34H30N4O5 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
4-[(4-benzamido-2,5-diethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C34H30N4O5/c1-3-42-29-21-28(30(43-4-2)20-27(29)36-33(40)22-13-7-5-8-14-22)37-38-31-25-18-12-11-15-23(25)19-26(32(31)39)34(41)35-24-16-9-6-10-17-24/h5-21,39H,3-4H2,1-2H3,(H,35,41)(H,36,40) |
InChI Key |
UYMLFZPTHZOMMR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
Other CAS No. |
17352-47-5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of the Compound
Established Synthetic Pathways and Reaction Mechanisms
The traditional synthesis of Solvent Yellow 18 and other azo dyes primarily relies on a two-step process: diazotization followed by a coupling reaction. pbworks.comeuropa.eu This has been a cornerstone of the synthetic dye industry for over a century. pbworks.com
Diazo Coupling Protocols for Azo Chromophore Formation
The formation of the defining azo chromophore in Solvent Yellow 18 is achieved through a diazo coupling reaction. chemicalbook.compbworks.com This process begins with the diazotization of a primary aromatic amine. In the case of Solvent Yellow 18, the precursor is aniline. chemicalbook.com
The diazotization reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). pbworks.commasterorganicchemistry.com This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is a highly reactive electrophilic species. pbworks.commasterorganicchemistry.com The stability of diazonium salts is a critical factor, and for this reason, the reaction is often carried out at low temperatures, typically between 0-5 °C. google.comresearchgate.net
Precursor Synthesis and Functional Group Transformations
For instance, the synthesis of substituted anilines, which can be used to create a library of related azo dyes, often starts from commercially available aromatic compounds that undergo nitration followed by reduction to form the corresponding amine.
The synthesis of coupling components like Quinoline-2,4-diol can be more complex. One general approach to quinoline (B57606) derivatives involves the Combes quinoline synthesis, where anilines are reacted with β-diketones. Other methods, such as the Conrad-Limpach synthesis, involve the reaction of anilines with β-ketoesters followed by cyclization at high temperatures.
Emerging Synthetic Strategies and Advanced Techniques
While traditional methods are well-established, modern synthetic chemistry is continually evolving to improve efficiency, diversity, and sustainability.
Combinatorial Approaches to Library Generation
Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of a large number of structurally related compounds, known as a library. bc.edu This approach is highly applicable to the synthesis of azo dyes. By systematically varying the aromatic amine and the coupling component, a diverse library of azo dyes with a wide spectrum of colors can be generated. pbworks.comacs.org
In a parallel synthesis approach, each unique combination of an aromatic amine and a coupling agent is reacted in a separate vessel, allowing for the creation of a grid of distinct dye products. bc.eduacs.org This method facilitates the exploration of structure-activity relationships, where the effect of different substituents on the color and properties of the dye can be systematically studied. bc.edu For example, a library of azo dyes can be created by reacting a variety of substituted anilines with different phenols or naphthols. bc.eduresearchgate.net
Catalyst-Mediated Synthesis
Recent research has focused on the use of catalysts to improve the efficiency and selectivity of dye synthesis. While the core diazo-coupling reaction is typically not catalytic, catalysts can play a role in the synthesis of the precursors or in alternative synthetic routes. For instance, a patent for a solvent-based yellow dye describes a catalyst-mediated reaction between filtered material and other reactants at room temperature, followed by heating. google.com Another study reports a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, highlighting a move towards more efficient and environmentally friendly methods. mdpi.com The development of novel catalysts, including enzyme catalysts like tyrosinase, is also being explored for the synthesis of related heterocyclic compounds. plos.org
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize environmental impact. rsc.org This includes the use of less hazardous solvents, reducing waste, and improving energy efficiency.
One approach is the use of alternative reaction media. For example, research has demonstrated the use of deep eutectic solvents (DES) in combination with ethanol (B145695) for room temperature diazotization and coupling reactions, offering a greener alternative to traditional solvents. rsc.org Another green approach involves solvent-free synthesis, where reactions are carried out by grinding the solid reactants together, sometimes with the aid of a catalyst. plos.orgchinesechemsoc.org
Furthermore, efforts are being made to develop processes that reduce waste and simplify operations. A patent for a green synthesis process for a solvent yellow dye emphasizes a simplified route, shorter production period, and the elimination of hazardous reagents like thionyl chloride. google.com The use of aqueous ethanol as a solvent in a catalyst-free synthesis of certain dye precursors also aligns with green chemistry principles. rsc.org
Research Findings Summary
| Synthetic Approach | Key Features | Reactants (Example) | Conditions | Ref. |
| Established Pathway | Diazotization and Azo Coupling | Aniline, Quinoline-2,4-diol | Low temperature (0-5 °C), acidic | chemicalbook.compbworks.com |
| Combinatorial Synthesis | Library generation, parallel synthesis | Various aromatic amines and coupling agents | Varies, can be parallel reactions | bc.eduacs.org |
| Catalyst-Mediated | Improved efficiency and selectivity | Varies, can involve novel catalysts | Varies, can be room temperature | google.complos.org |
| Green Chemistry | Use of green solvents, reduced waste | Varies, can use deep eutectic solvents | Room temperature, solvent-free | rsc.orggoogle.com |
Derivatization and Analogue Development of 1-(Piperidin-1-yl)pentan-1-one
The chemical scaffold of 1-(Piperidin-1-yl)pentan-1-one, identified by EINECS number 241-376-8, has served as a versatile template for the development of a diverse array of functional analogues. The strategic modification of this lead compound, through both structure-directed synthesis and regioselective functionalization, has enabled the exploration of its chemical space and the development of derivatives with tailored properties.
Structure-Directed Synthesis of Functional Analogues
A notable class of analogues is the 2-aminopentanophenones, where the core structure is modified to include an amino group at the α-position of the pentanone chain and a phenyl group at the carbonyl carbon. For instance, the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues has been extensively explored. nih.govresearchgate.netacs.org The synthesis of these compounds has yielded selective inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.govresearchgate.netacs.org The resolution of racemic mixtures, such as that of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, has been achieved through recrystallization of diastereomeric salts formed with chiral acids like dibenzoyl-D-tartaric acid. nih.gov
Another example of structure-directed synthesis involves the creation of biphenyl (B1667301)/bibenzyl derivatives. In one study, a series of these derivatives were synthesized to function as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. mdpi.com This involved the synthesis of compounds like 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(5-(piperidin-1-yl)pentan-1-one). mdpi.com The general synthetic method for some of these target compounds involved the reduction of a ketone to an alcohol using sodium borohydride. mdpi.com
Furthermore, the piperidine (B6355638) ring itself has been a target for modification. In the development of non-imidazole histamine (B1213489) H3 receptor antagonists, 4-hydroxypiperidines have been used as key intermediates. mdpi.com These can be synthesized from their corresponding benzyl (B1604629) derivatives via hydrogenation. mdpi.com The synthesis of graftable thrombin inhibitors has also utilized the piperidine motif, where protected arginine is coupled with piperidine to form the corresponding amide.
The following table summarizes selected examples of functional analogues derived from the 1-(Piperidin-1-yl)pentan-1-one scaffold.
| Analogue | Modification from Core Structure | Synthetic Approach Highlight | Reference |
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Phenyl group at C1 of pentanone, pyrrolidine (B122466) instead of piperidine, methyl group on phenyl | α-bromination followed by reaction with pyrrolidine | nih.govresearchgate.net |
| 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(5-(piperidin-1-yl)pentan-1-one) | Dimerization through a biphenyl linker | Coupling reactions to form the biphenyl structure | mdpi.com |
| 2(S)-Amino-5-nitroguanidino-1-(piperidin-1-yl)pentan-1-one | Amino and nitroguanidino groups on the pentanoyl chain | Coupling of protected arginine with piperidine | |
| 4-Hydroxypiperidine derivatives | Hydroxyl group on the piperidine ring | Hydrogenation of benzyl-protected piperidine | mdpi.com |
Regioselective Functionalization and Modification
Regioselective functionalization allows for the precise modification of specific positions within the 1-(Piperidin-1-yl)pentan-1-one framework, enabling fine-tuning of its properties. This has been demonstrated through various chemical transformations targeting either the piperidine ring or the pentanone side chain.
The piperidine ring offers several sites for functionalization. Radical-mediated amination reactions provide a pathway to introduce substituents onto the ring. mdpi.com For instance, intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II) can yield various substituted piperidines. mdpi.com Another approach involves the oxidative amination of non-activated alkenes to form substituted piperidines, a reaction that can be catalyzed by gold(I) complexes. mdpi.com
The pentanone side chain is also amenable to regioselective modifications. For example, the ketone functionality can be a site for cross-coupling reactions. A nickel-catalyzed Negishi cross-coupling of aryl and heteroaryl electrophiles with aminoalkylzinc bromides has been developed for the one-step preparation of various aminoalkyl products. acs.org This methodology is compatible with a ketone function, as demonstrated by the synthesis of 1-(4-(3-(dimethylamino)propyl)phenyl)pentan-1-one. acs.org
Furthermore, the synthesis of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one showcases a multi-step synthesis where the piperidine ring is first attached to a thiadiazole ring, followed by alkylation of the piperidine nitrogen with a pentanoyl group precursor. The final step involves the acylation of the piperidine nitrogen.
The table below outlines key regioselective functionalization strategies applied to the 1-(Piperidin-1-yl)pentan-1-one scaffold and its derivatives.
| Functionalization Strategy | Target Site | Reagents/Catalysts | Outcome | Reference |
| Radical-mediated cyclization | Piperidine ring formation | Cobalt(II) catalyst | Synthesis of substituted piperidines | mdpi.com |
| Oxidative amination | Piperidine ring formation | Gold(I) complex | Formation of substituted piperidines from alkenes | mdpi.com |
| Negishi Cross-Coupling | Pentanone side chain (via aryl bromide precursor) | Nickel catalyst, aminoalkylzinc bromides | Introduction of various aryl and heteroaryl groups | acs.org |
| N-Alkylation | Piperidine nitrogen | 1-Bromopentane | Formation of the final pentanoyl side chain on a pre-functionalized piperidine |
Advanced Spectroscopic and Structural Characterization of the Compound
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present, providing a unique "fingerprint" of the compound.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the various functional groups within the Propyl 4-hydroxybenzoate (B8730719) molecule. tandfonline.com The analysis of its IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific bonds. Key spectral features include a broad absorption for the hydroxyl (-OH) group, a strong peak for the carbonyl (C=O) of the ester, and signals indicating the aromatic ring and the alkyl chain.
Table 1: Key Infrared (IR) Absorption Bands for Propyl 4-hydroxybenzoate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3300-3400 | Phenolic -OH | O-H Stretching |
| ~2960-2870 | Propyl Chain | C-H Stretching |
| ~1710-1685 | Ester | C=O Stretching |
| ~1600-1585 | Aromatic Ring | C=C Stretching |
Data is compiled from typical values for the respective functional groups and is consistent with spectral data available for Propylparaben. nih.govnist.gov
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of Propyl 4-hydroxybenzoate is characterized by distinct signals, most notably an intense line around 1001 cm⁻¹ which is attributed to the aromatic ring breathing mode of the paraben structure. mdpi.com Other significant bands correspond to C=C stretching and various bending and stretching modes of the molecule.
Table 2: Characteristic Raman Shifts for Propyl 4-hydroxybenzoate
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~1636 | C=C Stretching |
| ~1294 | C-C-H Bending (Aromatic) |
| ~1169 | C-O and C-C Stretching |
Data is based on findings from studies involving paraben-containing mixtures and general Raman spectral libraries. mdpi.comspectrabase.com
Infrared (IR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed atomic connectivity and three-dimensional structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment of each atom in the Propyl 4-hydroxybenzoate molecule can be mapped out.
The ¹H NMR spectrum of Propyl 4-hydroxybenzoate provides precise information about the number and type of protons. The aromatic protons typically appear as a distinct AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The three sets of protons in the propyl group (a triplet for the terminal methyl, a sextet for the central methylene (B1212753), and a triplet for the methylene group attached to the ester oxygen) are clearly resolved in the upfield region of the spectrum. The chemical shift of the phenolic hydroxyl proton can vary and is often observed as a broad singlet.
Table 3: ¹H NMR Chemical Shift Data for Propyl 4-hydroxybenzoate
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (propyl) | ~1.02 | Triplet | 3H |
| -CH₂- (propyl) | ~1.74-1.84 | Sextet/Multiplet | 2H |
| -OCH₂- (propyl) | ~4.27 | Triplet | 2H |
| Aromatic H (ortho to -OH) | ~6.86-6.96 | Doublet | 2H |
Data compiled from the PubChem database for a spectrum recorded at 90 MHz. nih.gov A separate study using a 600 MHz instrument and acetone-d₆ as the solvent reported similar patterns with slight variations in chemical shifts: δ 7.916 (d, 2H, aromatic), δ 6.933 (d, 2H, aromatic), δ 4.208 (t, 2H, -COOCH₂-), δ 1.752 (q, 2H, -CH₂-), δ 1.004 (t, 3H, -CH₃). nih.goviucr.org
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For Propyl 4-hydroxybenzoate, distinct signals are observed for the carbonyl carbon of the ester, the four unique carbons of the aromatic ring (two protonated, two quaternary), and the three carbons of the propyl chain.
Table 4: ¹³C NMR Chemical Shift Data for Propyl 4-hydroxybenzoate
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
|---|---|
| C=O (Ester) | ~167.9 |
| C-OH (Aromatic) | ~161.1 |
| C-H (Aromatic, ortho to -COOR) | ~132.0 |
| C (Aromatic, ipso to -COOR) | ~121.9 |
| C-H (Aromatic, ortho to -OH) | ~115.5 |
| -OCH₂- (Propyl) | ~66.9 |
| -CH₂- (Propyl) | ~22.1 |
Data compiled from the PubChem and T3DB databases for a spectrum recorded at 25.16 MHz. nih.gov
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For Propyl 4-hydroxybenzoate, a COSY spectrum would show correlations between the -OCH₂- protons and the adjacent -CH₂- protons, and between those -CH₂- protons and the terminal -CH₃ protons, confirming the connectivity of the propyl chain. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com An HSQC spectrum would definitively link the proton signals for the propyl chain and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is exceptionally useful for connecting different parts of the molecule. For instance, it would show a correlation from the -OCH₂- protons of the propyl group to the carbonyl carbon (C=O), confirming the ester linkage. It would also show correlations from the aromatic protons to various aromatic carbons, verifying the substitution pattern on the ring. emerypharma.com
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For Flumazenil, both high-resolution and tandem mass spectrometry have been employed to achieve a detailed characterization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. Flumazenil has a molecular formula of C₁₅H₁₄FN₃O₃. nist.gov In electrospray ionization (ESI) mass spectrometry, Flumazenil is typically observed as protonated [M+H]⁺ and sodiated [M+Na]⁺ ions. nih.gov
HRMS analysis allows for the precise determination of these ions, distinguishing them from other ions with the same nominal mass. The data is acquired at a high resolving power, often around 140,000 (FWHM), to ensure accuracy. nih.gov Quantification is performed by extracting the specific precursor ions within a narrow mass window, typically 5 ppm. nih.gov
Table 1: Theoretical and Observed HRMS Data for Flumazenil
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |
| [M+H]⁺ | C₁₅H₁₅FN₃O₃⁺ | 304.1092 |
| [M+Na]⁺ | C₁₅H₁₄FN₃O₃Na⁺ | 326.0911 |
This table presents the theoretical monoisotopic masses for the protonated and sodiated forms of Flumazenil.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is instrumental in structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. For Flumazenil, the protonated molecule [M+H]⁺ at an m/z of 304 is selected as the precursor ion. nih.govpreprints.org Collision-induced dissociation of this ion yields a characteristic fragmentation pattern.
The most abundant product ions are observed at m/z 276 and 258. preprints.orgpreprints.org The fragment at m/z 276 corresponds to the loss of an ethyl group (a neutral loss of 28 Da), while the fragment at m/z 258 is due to the loss of the entire ethoxy group (a neutral loss of 46 Da), resulting in an acylium ion. preprints.org Other significant product ions are observed at m/z values of 229, 217, and 189. nih.govpreprints.org This fragmentation pattern provides a unique fingerprint for the identification of Flumazenil and is crucial for distinguishing it from its metabolites. nih.govpreprints.orgpreprints.org
Table 2: Major Fragmentation Ions of Flumazenil in MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 304 | 276 | C₂H₄ (Ethylene) |
| 304 | 258 | C₂H₅OH (Ethanol) |
| 304 | 229 | - |
| 304 | 217 | - |
| 304 | 189 | - |
This table summarizes the main product ions observed in the tandem mass spectrum of Flumazenil.
Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties
Electronic spectroscopy techniques, including UV-Visible absorption and fluorescence/phosphorescence spectroscopy, are used to investigate the electronic transitions within a molecule and characterize its optoelectronic properties.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is used to identify the wavelengths of light absorbed by a compound, which corresponds to the promotion of electrons to higher energy states. eopcw.comscribd.com The absorption spectrum of a molecule is influenced by its chromophores, which are the parts of the molecule responsible for light absorption. eopcw.com For Flumazenil, the aromatic rings and conjugated systems act as chromophores.
Studies have shown that Flumazenil exhibits characteristic absorption maxima in the UV region. For instance, when dissolved in a mixture of acidic acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) in water, it can be detected at specific wavelengths. mod.gov.rs In methanol (B129727), Diazepam, a related benzodiazepine, is analyzed at 284 nm, indicating the general absorption region for this class of compounds. pharmatutor.org The specific λmax values are essential for quantitative analysis using Beer's law. scribd.compharmatutor.org
Fluorescence and Phosphorescence Spectroscopy
Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. inflibnet.ac.inlibretexts.org Fluorescence is a short-lived emission from a singlet excited state, while phosphorescence is a longer-lived emission from a triplet excited state. inflibnet.ac.inlibretexts.org
Flumazenil and its derivatives exhibit fluorescence properties that can be utilized for their detection and characterization. semanticscholar.orgresearchgate.net The fluorescence emission spectrum is typically observed at longer wavelengths than the absorption spectrum, a phenomenon known as the Stokes shift. inflibnet.ac.in The intensity and wavelength of fluorescence can be influenced by factors such as the solvent and pH of the solution. These photoluminescent properties are valuable for sensitive analytical methods.
X-ray Diffraction Analysis for Solid-State Structure
The crystal structure of Flumazenil has been determined by X-ray diffraction, revealing its detailed molecular geometry. ebi.ac.uk Such studies are fundamental for understanding the structure-activity relationship of the compound. X-ray powder diffraction (XRPD) is also a key technique in the pharmaceutical industry for analyzing the solid forms of active pharmaceutical ingredients (APIs), including identifying different polymorphic forms. europa.eu
Theoretical and Computational Investigations of the Compound
Quantitative Structure-Property Relationship (QSPR) Modeling for Functional Attributes
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of a molecule with a specific activity or property of interest. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and an experimental property, QSPR models can be used to predict the properties of new or untested compounds. This approach is particularly valuable in industrial and chemical engineering for estimating the properties of compounds without the need for extensive and costly experimental measurements. researchgate.net
For the compound 2-(2-butoxyethoxy)ethyl acetate (B1210297) (EINECS 241-376-8), various functional attributes can be predicted using QSPR modeling. These attributes are critical for its application as a solvent and coalescing agent. Research in this area often involves developing models for broad classes of organic compounds, such as glycol ethers or acetates, which are then applicable to specific members like diethylene glycol monobutyl ether acetate.
Detailed Research Findings
Research into QSPR modeling has identified several key molecular descriptors that are influential in predicting the functional attributes of organic solvents. These descriptors can be categorized into several groups: constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., energies of frontier molecular orbitals).
One significant application of QSPR is the prediction of thermodynamic properties. A study on the standard enthalpy of formation (ΔHf°) for a diverse set of 1115 organic compounds developed a multivariate linear regression model using a genetic algorithm (GA-MLR). This model, which included diethylene glycol monobutyl ether acetate in its dataset, demonstrated a high correlation coefficient (R² = 0.9830), indicating its accuracy. The model is based on five molecular descriptors calculated solely from the chemical structure, making it a readily applicable tool for prediction. nih.gov
The functional attributes of a solvent, such as its boiling point, viscosity, and flash point, are also amenable to QSPR modeling. For instance, the viscosity of organic compounds has been modeled using a five-descriptor QSPR equation, achieving a squared correlation coefficient (R²) of 0.854 for a dataset of 361 compounds. researchgate.net Such models often reveal that intermolecular forces, reflected by descriptors for polarizability and hydrogen bonding capacity, play a crucial role.
Similarly, QSPR models have been developed to predict the flash points of oxygenated fuels, a category that includes glycol ether acetates. These models often utilize functional group approaches, where the presence and type of functional groups (like the ether and ester groups in this compound) are key input parameters. kaust.edu.sa The ability to predict flash points is crucial for assessing the flammability and safety of solvents.
The refractive index, another important property for solvent characterization, has also been the subject of QSPR studies. Models for a diverse set of polymeric materials have shown that ionization potential, polarizability, and both 2D and 3D geometrical descriptors are the most influential properties. mdpi.com These findings are transferable to the prediction of the refractive index for smaller organic molecules like diethylene glycol monobutyl ether acetate.
While a single, all-encompassing QSPR model for every functional attribute of this compound is not available, the existing research on related classes of compounds provides a strong foundation for predicting its behavior. The data tables below summarize both the experimentally determined properties of diethylene glycol monobutyl ether acetate and the types of descriptors used in QSPR models to predict such properties.
Data Tables
The following tables provide a summary of key functional attributes for 2-(2-butoxyethoxy)ethyl acetate and the typical molecular descriptors used in QSPR models for these properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 245 - 247 °C | univarsolutions.com |
| Flash Point | 96 - 116 °C | univarsolutions.com |
| Density | 0.977 g/cm³ @ 20 °C | univarsolutions.com |
| Dynamic Viscosity | 3.5 mPa.s @ 20 °C | univarsolutions.com |
| Refractive Index | 1.423 @ 20 °C | sigmaaldrich.com |
| Water Solubility | 65 g/L @ 20 °C | sigmaaldrich.com |
| Standard Enthalpy of Formation (Predicted) | -883.71 kJ/mol | scienceinteractive.com |
Table 2: Common Molecular Descriptors in QSPR Models for Functional Attributes
| Functional Attribute | Relevant Molecular Descriptor Categories | Examples of Specific Descriptors | Reference |
| Boiling Point | Constitutional, Topological | Molecular Weight, Wiener Index | researchgate.net |
| Viscosity | Geometrical, Constitutional | Molecular Surface Area, Molecular Weight | researchgate.net |
| Flash Point | Functional Groups, Constitutional | Number of Ether Groups, Number of Ester Groups, Molecular Weight | kaust.edu.sa |
| Refractive Index | Quantum-Chemical, Geometrical | Ionization Potential, Polarizability, 3D Molecular Shape | mdpi.com |
| Surface Tension | Constitutional, Topological | Molar Volume, Connectivity Indices | researchgate.net |
| Enthalpy of Formation | Quantum-Chemical, Constitutional | Total Energy, Number of Atoms | nih.gov |
Environmental Fate and Behavior Research of the Compound
Environmental Transformation Pathways
The transformation and persistence of Fludioxonil in the environment are governed by a combination of photolytic, microbial, and chemical processes. Research indicates that while the compound is stable under certain conditions, it can be degraded through various pathways, particularly photodegradation.
Photodegradation is a significant pathway for the dissipation of Fludioxonil in the environment, especially in aquatic systems and on soil surfaces. regulations.gov The compound absorbs light at wavelengths above 290 nm, making it susceptible to degradation by natural sunlight. acs.org Both direct and indirect photolytic processes contribute to its breakdown.
Direct photolysis occurs when Fludioxonil itself absorbs photons, leading to an excited state that can undergo chemical alteration. acs.orgfrontiersin.orgnih.gov Indirect photodegradation involves reactions with photochemically produced reactive species in the water, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.orgnih.gov The pyrrole (B145914) moiety of the Fludioxonil molecule is a primary site for these reactions. acs.orgacs.org Studies have shown that reactions with singlet oxygen are particularly important, with predicted half-lives of less than two days in sunlit surface waters. acs.orgacs.org The degradation rate can be influenced by the type of UV light, with VUV (Vacuum Ultraviolet) light being more effective than UVC in breaking down the molecule. frontiersin.orgnih.govmdpi.com
The photolytic half-life of Fludioxonil can vary depending on the conditions. In aqueous media under optimal conditions (clear, shallow water), the half-life has been measured to be between 1 and 8.7 days. regulations.govnih.gov On soil surfaces, the photolysis half-life is also relatively short, with measured values of 1.6 and 9.7 days. regulations.gov
Table 1: Photodegradation Half-Life of Fludioxonil
| Environmental Compartment | Half-Life (t₁/₂) | Conditions/Notes | Reference |
|---|---|---|---|
| Aqueous Media (Water) | 1 - 8.7 days | Optimal conditions (clear, shallow, sunny) | regulations.gov |
| Water (Near-surface) | < 2 days | Predicted, based on reaction with singlet oxygen (¹O₂) | acs.orgnih.govacs.org |
| Soil Surface | 1.6 - 9.7 days | - | regulations.gov |
Microbial breakdown of Fludioxonil is generally a slow process. In laboratory studies, it is shown to be moderately persistent to persistent in soil under aerobic conditions, with half-lives ranging from 143 to 365 days. regulations.gov In contrast, field dissipation studies show shorter half-lives of 87 to 228 days. regulations.gov The compound is considered essentially stable to metabolism in aquatic environments, with laboratory half-lives in aerobic aquatic metabolism studies ranging from 473 to 718 days. regulations.govnih.gov It is also stable in anaerobic soil and aquatic conditions. regulations.gov
Despite its general persistence, specific microbial consortia have been shown to be capable of degrading Fludioxonil. nih.govresearchgate.net Research has identified microbial groups enriched from estuarine sediment and agricultural soil that can completely remove and defluorinate the fungicide under co-metabolic conditions. nih.govresearchgate.net The biodegradation in these studies followed first-order kinetics, with the consortia capable of degrading concentrations up to 10 mg/L within a maximum of 21 days. nih.gov The bacterial species involved often belong to the phylum Proteobacteria, with common genera including Pseudomonas, Ochrobactrum, and Comamonas. nih.gov One study demonstrated that Pseudomonas putida F1 can rapidly defluorinate the 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD) moiety, a key part of the Fludioxonil structure. asm.org
Metabolism studies in plants and animals indicate that the parent compound is often the major residue, though metabolites are formed. In plants, degradation involves the oxidation of the pyrrole ring.
Table 2: Microbial Degradation Half-Life of Fludioxonil
| Environment | Condition | Half-Life (t₁/₂) | Reference |
|---|---|---|---|
| Soil | Aerobic (Laboratory) | 143 - 365 days | regulations.gov |
| Soil | Field Dissipation | 87 - 228 days | regulations.gov |
| Aquatic | Aerobic (Laboratory) | 473 - 718 days | regulations.govnih.gov |
| Soil | Anaerobic | Stable | regulations.gov |
| Aquatic | Anaerobic | Stable | regulations.gov |
Fludioxonil is stable to hydrolysis under environmental conditions. regulations.govnih.gov This is because the molecule lacks functional groups that are susceptible to hydrolysis. nih.gov Therefore, chemical hydrolysis is not considered an important environmental fate process for this compound.
While direct chemical oxidation may be limited, indirect photo-oxidation via reactions with hydroxyl radicals (•OH) and singlet oxygen (¹O₂) is a key transformation pathway in sunlit aquatic environments, as detailed in the photolytic degradation section. nih.gov The rate constants for these reactions are high (1.23 × 10¹⁰ M⁻¹ s⁻¹ for •OH and 3.69 × 10⁷ M⁻¹ s⁻¹ for ¹O₂), leading to short half-lives in surface waters. nih.gov
Microbial Degradation and Biotransformation Processes
Environmental Distribution and Partitioning Dynamics
The movement and distribution of Fludioxonil in the environment are influenced by its sorption characteristics and its low volatility. It can enter aquatic systems through surface runoff, spray drift, and erosion. mdpi.com
Fludioxonil's mobility in soil is generally low. Its tendency to adsorb to soil and sediment particles is a key factor in its environmental distribution. The organic-carbon normalized soil partition coefficients (Koc) for Fludioxonil have been reported to be in the range of 991 to 2440 L/kg, which classifies it as slightly to moderately mobile depending on the soil's organic matter content. regulations.gov This strong adsorption to soil and sediment limits its potential for leaching into groundwater. Field studies have confirmed this, showing that residues are generally not detected below a depth of 20-30 cm. regulations.gov
The sorption behavior can be influenced by the formulation of the product, as adjuvants may decrease sorption and increase solubility. researchgate.net The more hydrophobic nature of Fludioxonil contributes to its rapid and quantitative adsorption to sediments. researchgate.net
Table 3: Soil Sorption and Mobility of Fludioxonil
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Organic Carbon Partition Coefficient (Koc) | 991 - 2440 L/kg | Slightly to moderately mobile | regulations.gov |
| Mobility Potential | Low | Limited potential for leaching |
Fludioxonil has a low volatility and is not expected to substantially volatilize from water or soil surfaces. regulations.gov Its low vapor pressure and an estimated atmospheric oxidation half-life of just 2.2 hours mean that long-range atmospheric transport is not considered a major pathway for this compound. regulations.gov While pesticides can enter the atmosphere through volatilization and wind erosion, the properties of Fludioxonil suggest this is a minor dissipation route. usu.eduhbz-nrw.de
Compound Names Table
Table 4: Names and Identifiers for the Compound
| Identifier Type | Identifier |
|---|---|
| EINECS Number | 241-376-8 |
| Common Name (ISO) | Fludioxonil |
| IUPAC Name | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrole-3-carbonitrile |
| CAS Number | 131341-86-1 |
| Synonyms | CGA-173506, Scholar, Savior, Geoxe, Maxim, Celest |
Sorption to Environmental Matrices (Soil, Sediment)
Analytical Methodologies for Environmental Monitoring
The determination of Metolachlor and its metabolites in environmental samples like water and soil is predominantly achieved through a combination of chromatographic and spectroscopic techniques. These methods are designed to isolate the target analytes from complex matrices and quantify them at trace levels.
Chromatographic techniques are essential for separating Metolachlor and its degradates from interfering substances present in environmental samples. The choice of technique often depends on the sample matrix and the specific analytes of interest.
Solid-Phase Extraction (SPE): Before chromatographic analysis, a sample preparation step is often required to concentrate the analytes and remove matrix interferences. Solid-phase extraction (SPE) is a widely used technique for this purpose in the analysis of water samples. Various sorbents are employed to retain the compounds of interest while allowing impurities to pass through. For instance, a method for analyzing Metolachlor and its degradates in groundwater involves passing a 50 mL water sample through an Oasis HLB SPE cartridge. ca.gov Another validated method for ground and surface water utilizes a C-18 SPE column. capes.gov.bracs.orgnih.gov In a study comparing different analytical techniques, a cyclohexyl Bakerbond SPE cartridge was used for the extraction of Metolachlor from water. acs.org The analytes are first adsorbed onto the solid phase and then eluted with a small volume of an organic solvent, such as methanol (B129727) or a methanol/water mixture. ca.govcapes.gov.bracs.orgnih.gov For soil and thatch samples, a more complex extraction is performed using a mixture of methanol, water, and ammonium (B1175870) hydroxide, followed by cleanup on an ENV SPE column. epa.gov
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a cornerstone for the separation of Metolachlor and its polar degradates. epa.gov A common approach involves reversed-phase chromatography. For example, an Agilent Series 1100 LC system equipped with a Zorbax SB C-8 column has been used for the separation of Metolachlor and its degradates. acs.org The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like acetic acid to improve peak shape and resolution. epa.gov Another method utilizes a mobile phase of methanol and water with ammonium formate (B1220265) and formic acid. ca.gov The specific gradient program, which involves changing the proportions of the mobile phase solvents over time, is optimized to achieve the best separation of the target compounds. acs.orgepa.gov
Gas Chromatography (GC): Gas chromatography is another powerful technique, particularly for the analysis of the parent Metolachlor compound. It has been used for the simultaneous determination of several herbicides, including Metolachlor, in soil and water samples. acs.org The analysis is typically performed on a capillary column, such as an HP-5 MS column. mdpi.com Different detectors can be coupled with GC, including nitrogen-phosphorus detectors (NPD), electron capture detectors (ECD), and mass spectrometers (MS). acs.orgnih.gov For GC analysis, samples are injected in splitless mode to enhance sensitivity. acs.org
Chiral Chromatography: Since Metolachlor exists as different stereoisomers, chiral chromatography has been employed to separate them. This is important because the S-isomer of Metolachlor is the more herbicidally active form. oup.com Both HPLC and GC techniques with chiral stationary phases have been used to resolve the enantiomers and diastereomers of Metolachlor and its metabolites. oup.comdigitellinc.comnih.gov This separation allows for the study of stereoselective degradation in the environment. oup.com
Table 1: Examples of Chromatographic Conditions for Metolachlor Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Sample Matrix | Reference |
|---|---|---|---|---|
| LC-MS/MS | Zorbax SB C-8 (2.1 x 50 mm, 5-µm) | Gradient of acetonitrile and water | Ground and Surface Water | acs.org |
| LC-MS/MS | Zorbax SB-C8 (3.0 mm x 150 mm, 3.5 µm) | Gradient of 0.1% acetic acid in acetonitrile and 0.1% acetic acid in water | Soil, Thatch, Grass | epa.gov |
| GC-MS | HP-5 MS (30 m × 0.25 mm × 0.25 µm) | Helium | Soil | mdpi.com |
| GC-ECD | Not specified | Not specified | Cotton plant and soil | nih.gov |
| Chiral HPLC | Chiral stationary phase | Normal-phase | Water | oup.com |
Following chromatographic separation, spectroscopic detectors are used for the identification and quantification of the target compounds. Mass spectrometry, particularly in tandem with another mass spectrometer (MS/MS), is the most widely used detection method due to its high selectivity and sensitivity.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of Metolachlor and its degradation products in environmental matrices. epa.govepa.govrsc.org This technique offers excellent specificity by monitoring specific precursor-to-product ion transitions for each analyte. capes.gov.bracs.orgnih.gov Electrospray ionization (ESI) is a common ionization source used in LC-MS/MS, and it can be operated in both positive and negative ion modes. acs.org The parent Metolachlor compound is often analyzed in positive ion mode, while its more polar and acidic degradates, MESA and MOXA, are typically detected in negative ion mode. nih.govacs.org
Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, especially for confirming the identity of detected herbicides. acs.orgnih.gov In GC-MS, the instrument is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by only monitoring specific ions characteristic of the target compounds. epa.gov
Method Performance: The performance of these analytical methods is characterized by several parameters, including the limit of detection (LOD) and the limit of quantification (LOQ). For a multi-residue method using LC-ESI-MS/MS, the LOQ for Metolachlor and its degradates in water was found to be 0.10 ppb. capes.gov.bracs.orgnih.gov Another LC-MS/MS method for water samples reported an LOQ of 0.10 ppb for Metolachlor. epa.gov A "dilute-and-shoot" LC-MS/MS method for runoff water had an LOQ of 2 µg L⁻¹, while a method involving SPE pre-concentration achieved a much lower LOQ of 0.02 µg L⁻¹. rsc.org For soil and thatch, an LC-MS/MS method demonstrated an LOQ of 10 ppb for Metolachlor and its degradates. epa.gov In the analysis of maize and soybean straw by GC-MS, the LOD for S-metolachlor was 0.07 ng g⁻¹. mdpi.com These low detection limits enable the monitoring of these compounds at environmentally relevant concentrations.
Table 2: Precursor and Product Ions for MS/MS Detection of Metolachlor and its Degradates
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| S-Metolachlor | 284 | 252, 176 | Positive | ca.gov |
| Metolachlor ESA | 330 | 298 | Negative | ca.gov |
| S-Metolachlor (CGA-77102) | 284.1 | 252.1 | Positive | epa.gov |
| CGA-51202 | 278.2 | 206.0 | Negative | epa.gov |
| CGA-354743 | 328.3 | 121.0 | Negative | epa.gov |
| CGA-37735 | 192.3 | 134.0 | Negative | epa.gov |
Unidentified Compound EINECS 241-376-8 Prevents Scientific Application Review
A comprehensive review of the advanced functional material applications of the chemical compound designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 241-376-8 cannot be completed at this time. Extensive searches of chemical databases and scientific literature have failed to identify the specific chemical name or structure associated with this identifier.
Without a confirmed chemical identity, it is impossible to access and analyze research pertaining to its potential uses in specialized fields such as optoelectronics, sensing technologies, and catalysis. Scientific literature is indexed and searchable by specific chemical names, CAS numbers, and other precise identifiers. The EINECS number alone, in this instance, has not been sufficient to unlock the body of research required to fulfill the requested detailed analysis.
Further investigation would require access to more specialized or proprietary databases that might contain the linkage between this EINECS number and a specific chemical entity. Once the compound is identified, a thorough and scientifically accurate article detailing its applications, as per the requested outline, could be generated.
Advanced Functional Material Applications and Performance Studies
Catalysis and Photocatalysis
Organic Reaction Catalysis
The dcbpy (B11939525) ligand is fundamental in synthesizing catalysts for various organic reactions. When complexed with metal ions, it enhances catalytic efficiency and selectivity. chemimpex.com These metal complexes are instrumental in fine chemical synthesis and have shown significant promise in green chemistry applications.
Recent research has demonstrated the use of dcbpy in constructing heterometallic coordination polymers. For instance, Zinc(II)/Lanthanide(III) coordination polymers incorporating the 2,2'-bipyridine-4,4'-dicarboxylic acid ligand have been shown to act as effective catalysts for the cycloaddition of CO2 at ambient pressure, a critical reaction for carbon capture and utilization. The synergy between the different metal centers, held in proximity by the dcbpy ligand, is key to the enhanced catalytic performance.
Another application is in copper-catalyzed oxidation reactions. While related biquinoline-based ligands have shown high yields, the functional principles are similar, relying on the ligand to stabilize the metal catalyst and facilitate the reaction. The dcbpy ligand is also a component in developing catalysts for synthesizing essential pharmaceutical and chemical intermediates. finechemical.netgoogle.com
Photocatalytic Degradation of Pollutants
Complexes containing 2,2'-bipyridine-4,4'-dicarboxylic acid are effective photocatalysts for breaking down environmental pollutants. These materials can harness light energy to generate reactive oxygen species, which then degrade persistent organic pollutants in water.
A study on Iridium(III) complexes using dcbpy as an anchoring ligand also highlighted their potential in photocatalytic applications, demonstrating the versatility of this ligand in designing new photocatalytic systems.
Separation and Adsorption Science
The ability of 2,2'-bipyridine-4,4'-dicarboxylic acid to form porous, stable structures like Metal-Organic Frameworks (MOFs) makes it highly valuable in separation and adsorption technologies. frontiersin.org
Adsorbent Development for Contaminant Removal
MOFs synthesized using dcbpy as an organic linker exhibit high surface areas and tunable pore sizes, making them excellent candidates for adsorbing contaminants from water. frontiersin.orgfrontiersin.org These materials can selectively capture pollutants such as heavy metal ions and organic dyes.
A notable study reported the synthesis of a novel MOF based on vanadium and 2,2'-bipyridine-4,4'-dicarboxylic acid (V/BP-MOF). frontiersin.orgnih.govnih.gov This material proved to be a highly effective adsorbent for the dye Congo Red (CR), a common industrial pollutant. frontiersin.orgfrontiersin.org The study investigated various factors influencing the adsorption process, such as pH, contact time, and temperature, to optimize the removal efficiency. frontiersin.orgnih.gov The V/BP-MOF demonstrated a high adsorption capacity, removing up to 94% of the Congo Red dye from water. frontiersin.orgnih.gov The high porosity and the specific chemical interactions between the MOF and the dye molecules are responsible for this strong performance.
Table 1: Adsorption Performance of V/BP-MOF for Congo Red (CR) Removal frontiersin.orgnih.gov
| Parameter | Value/Condition | Result |
| Adsorbent | V/BP-MOF | - |
| Pollutant | Congo Red (CR) | - |
| Max. Adsorption | 94% | Achieved at optimal conditions |
| Optimal pH | Natural | - |
| Optimal Temperature | Ambient | - |
| Optimal Time | 150 minutes | - |
| Kinetic Model Fit | Pseudo-second-order | Correlation coefficient: 0.99 |
| Isotherm Model Fit | Freundlich | Correlation coefficient: 0.97 |
Membrane Science Applications
The rigid and well-defined structure of ligands like dcbpy is being explored for the creation of advanced separation membranes. When incorporated into polymer matrices, these ligands can create materials with enhanced selectivity for gas or liquid separations.
For example, polyamide membranes that include rigid units derived from similar aromatic dicarboxylic acids have demonstrated high selectivity in gas separations, such as separating CO2 from N2. The rigidity imparted by the ligand structure helps in creating well-defined pore structures or free volumes within the polymer matrix, which is crucial for efficient molecular sieving. While direct studies on membranes made solely from dcbpy are emerging, its use in mixed-matrix membranes and as a structural component in polymers for separation applications is an active area of research, building on the principles demonstrated by chemically related compounds.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing EINECS 241-376-8, and how should researchers select methods based on purity requirements?
- Methodological Answer :
- Step 1 : Prioritize purity assessment using HPLC (for quantification) or GC-MS (volatile impurities). For structural confirmation, use NMR spectroscopy (¹H/¹³C) and FT-IR for functional groups .
- Step 2 : Validate method sensitivity by comparing detection limits (e.g., HPLC vs. UV-Vis for trace impurities). Include instrument specifications (e.g., column type, detector resolution) to ensure reproducibility .
- Step 3 : Cross-validate results with orthogonal techniques (e.g., combine elemental analysis with X-ray crystallography for crystalline samples) .
Table 1 : Comparison of Analytical Techniques
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Documentation : Record exact molar ratios, solvent purity, and reaction conditions (temperature, pressure, stirring rate). Use controlled-environment setups (e.g., inert atmosphere) to minimize variability .
- Validation : Replicate experiments ≥3 times with statistical reporting (mean ± SD). Include negative controls (e.g., reactions without catalysts) to isolate variable effects .
- Supplementary Data : Provide raw spectral data (e.g., NMR peaks, IR bands) in supporting information, adhering to journal guidelines for digital archiving .
Advanced Research Questions
Q. What methodologies resolve contradictions in spectral data interpretation for this compound derivatives?
- Methodological Answer :
- Step 1 : Conduct 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures. Compare with computational simulations (DFT calculations) for predicted spectral patterns .
- Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, distinguishing isobaric species. Cross-reference with synthetic intermediates to trace contamination sources .
- Step 3 : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets, ensuring instrument calibration and sample preparation consistency .
Q. How to design experiments investigating reaction mechanisms of this compound under varying catalytic conditions?
- Methodological Answer :
- Hypothesis Testing : Formulate a research question specifying independent variables (e.g., catalyst loading, solvent polarity) and dependent variables (e.g., reaction yield, byproduct formation) .
- Kinetic Studies : Use stopped-flow spectroscopy or in-situ FT-IR to monitor real-time intermediate formation. Compare rate constants under different conditions .
- Isotopic Labeling : Introduce ¹⁸O or deuterated analogs to track atom transfer pathways. Validate with isotopic enrichment analysis (e.g., MS or NMR) .
Table 2 : Key Parameters for Mechanistic Studies
| Variable | Measurement Technique | Data Interpretation Strategy |
|---|---|---|
| Catalyst loading | ICP-MS for metal quantification | Correlation with turnover frequency |
| Solvent effects | Dielectric constant measurements | Multivariate regression analysis |
Q. How to address knowledge gaps in the thermodynamic stability of this compound complexes?
- Methodological Answer :
- Calorimetry : Perform DSC/TGA to determine decomposition enthalpies and phase transitions. Compare with computational thermodynamics (e.g., Gibbs free energy calculations) .
- Stability Testing : Expose complexes to accelerated aging conditions (e.g., elevated temperature/humidity). Monitor degradation via HPLC and structural changes via XRD .
- Literature Synthesis : Conduct systematic reviews to identify conflicting stability reports. Propose revised models based on meta-analysis of published data .
Guidelines for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
